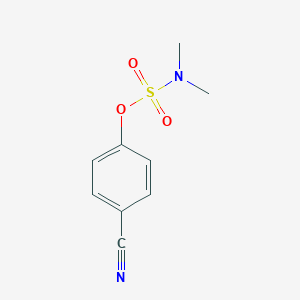
(3-Fluoro-4-nitrophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Fluoro-4-nitrophenyl)methanamine” is a chemical compound with the molecular formula C7H7FN2O2 . It is also known as 3-fluoro-N-methyl-4-nitroaniline . The compound is typically in the form of a powder .
Molecular Structure Analysis
The molecular weight of “(3-Fluoro-4-nitrophenyl)methanamine” is 206.6 . The InChI code is 1S/C7H7FN2O2.ClH/c8-6-3-5(4-9)1-2-7(6)10(11)12;/h1-3H,4,9H2;1H .Physical And Chemical Properties Analysis
“(3-Fluoro-4-nitrophenyl)methanamine” is a powder . It has a molecular weight of 206.6 . The compound’s InChI code is 1S/C7H7FN2O2.ClH/c8-6-3-5(4-9)1-2-7(6)10(11)12;/h1-3H,4,9H2;1H .Scientific Research Applications
Pharmaceutical Intermediate
“(3-Fluoro-4-nitrophenyl)methanamine” is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds. The unique chemical structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile component in drug synthesis.
Bioconjugation and Biomolecule Immobilization
This compound has been used in the field of bioconjugation and biomolecule immobilization . The compound can be used as a photolinker to produce the desired chemical linkage upon photo-irradiation . This property makes it useful for attaching biomolecules to various surfaces, which is a critical process in many biochemical assays and chemical syntheses.
Surface Engineering
“(3-Fluoro-4-nitrophenyl)methanamine” has applications in the field of surface engineering . It can be used to modify the surface properties of materials, enhancing their compatibility with other substances or improving their functional performance.
Antibody Conjugation
The compound has been used for conjugating antibodies . This process is essential in the development of antibody-based diagnostics and therapeutics.
Enzyme Conjugation
“(3-Fluoro-4-nitrophenyl)methanamine” can also be used for enzyme conjugation . This is important in the development of enzyme-based biosensors and bioanalytical assays.
Cell Conjugation
This compound can be used for cell conjugation . This process is crucial in the study of cell behavior and the development of cell-based therapies.
DNA Aptamer Conjugation
“(3-Fluoro-4-nitrophenyl)methanamine” can be used for DNA aptamer conjugation . This is important in the development of aptamer-based diagnostics and therapeutics.
Rapid Diagnostics
The compound has been used in the development of rapid diagnostic tests . Its ability to bind to various biomolecules makes it a valuable component in the design of these tests.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(3-fluoro-4-nitrophenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H,4,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOJWHIKGYSSGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448058 |
Source


|
| Record name | (3-FLUORO-4-NITROPHENYL)METHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
160538-52-3 |
Source


|
| Record name | 3-Fluoro-4-nitrobenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160538-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-FLUORO-4-NITROPHENYL)METHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methylimidazo[5,1-b]thiazole](/img/structure/B64668.png)








![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)



